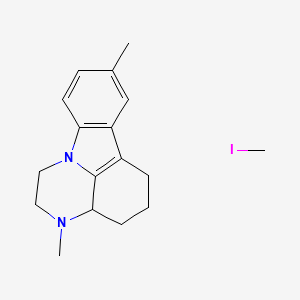
2,3,3a,4,5,6-Hexahydro-3,8-dimethyl-1H-pyrazino(3,2,1-jk)carbazole methyliodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-ピラジノ(3,2,1-jk)カルバゾール, 2,3,3a,4,5,6-ヘキサヒドロ-3,8-ジメチル-, メチルヨージド: は、ピラジンとカルバゾールの要素を組み合わせたユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
1H-ピラジノ(3,2,1-jk)カルバゾール, 2,3,3a,4,5,6-ヘキサヒドロ-3,8-ジメチル-, メチルヨージドの合成は、通常、複数段階の有機反応を含みます。 温度、溶媒、触媒などの特定の反応条件は、この化合物の合成を成功させるために不可欠です .
工業生産方法
この化合物の工業生産には、高収率と純度を確保するための最適化された合成経路が用いられる場合があります。連続フロー合成や高度な触媒の使用などの技術は、生産プロセスの効率を高めることができます。これらの方法のスケーラビリティは、商業的な用途にとって不可欠です。
化学反応の分析
反応の種類
1H-ピラジノ(3,2,1-jk)カルバゾール, 2,3,3a,4,5,6-ヘキサヒドロ-3,8-ジメチル-, メチルヨージドは、以下を含むさまざまな化学反応を受けます。
酸化: この反応は、酸素含有官能基を導入できます。
還元: この反応は、酸素含有官能基を除去したり、水素原子を添加したりできます。
置換: この反応は、ある官能基を別の官能基に置き換えることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。
還元: 一般的な還元剤には、水素化アルミニウムリチウムと水素化ホウ素ナトリウムなどがあります。
置換: 一般的な試薬には、ハロゲンと求核試薬などがあります。適切な条件下で。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりケトンまたはカルボン酸が生成され、還元によりアルコールまたはアミンが生成される場合があります。
科学研究における用途
1H-ピラジノ(3,2,1-jk)カルバゾール, 2,3,3a,4,5,6-ヘキサヒドロ-3,8-ジメチル-, メチルヨージドは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗癌作用など、潜在的な生物活性について調査されています。
医学: 医薬品開発など、潜在的な治療用途について探求されています。
産業: 有機半導体や発光ダイオードなどの高度な材料の開発に利用されています。
科学的研究の応用
1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-3,8-dimethyl-, methyliodide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用機序
1H-ピラジノ(3,2,1-jk)カルバゾール, 2,3,3a,4,5,6-ヘキサヒドロ-3,8-ジメチル-, メチルヨージドの作用機序には、特定の分子標的との相互作用が含まれます。これらの相互作用は、生物学的経路を調節し、さまざまな効果をもたらす可能性があります。 たとえば、この化合物は酵素や受容体に結合し、その活性を変化させ、細胞プロセスに影響を与える可能性があります .
類似の化合物との比較
類似の化合物
- 1H-ピラジノ(3,2,1-jk)カルバゾール, 2,3,3a,4,5,6-ヘキサヒドロ-9-クロロ-3-プロピル-, 塩酸塩
- 8-シクロヘキシル-2,3,3a,4,5,6-ヘキサヒドロ-1H-ピラジノ[3,2,1-jk]カルバゾール塩酸塩
独自性
1H-ピラジノ(3,2,1-jk)カルバゾール, 2,3,3a,4,5,6-ヘキサヒドロ-3,8-ジメチル-, メチルヨージドは、メチル基の存在やヨウ化物部分など、特定の構造的特徴を持つため、ユニークです。 これらの特徴は、その化学反応性と生物活性を影響を与え、類似の化合物とは異なるものになっています .
類似化合物との比較
Similar Compounds
- 1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-9-chloro-3-propyl-, hydrochloride
- 8-Cyclohexyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride
Uniqueness
1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-3,8-dimethyl-, methyliodide is unique due to its specific structural features, such as the presence of methyl groups and the iodide moiety. These features can influence its chemical reactivity and biological activity, making it distinct from similar compounds .
特性
CAS番号 |
102129-11-3 |
|---|---|
分子式 |
C17H23IN2 |
分子量 |
382.28 g/mol |
IUPAC名 |
4,12-dimethyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;iodomethane |
InChI |
InChI=1S/C16H20N2.CH3I/c1-11-6-7-14-13(10-11)12-4-3-5-15-16(12)18(14)9-8-17(15)2;1-2/h6-7,10,15H,3-5,8-9H2,1-2H3;1H3 |
InChIキー |
QPHFPEGLOZRBJF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)C.CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















